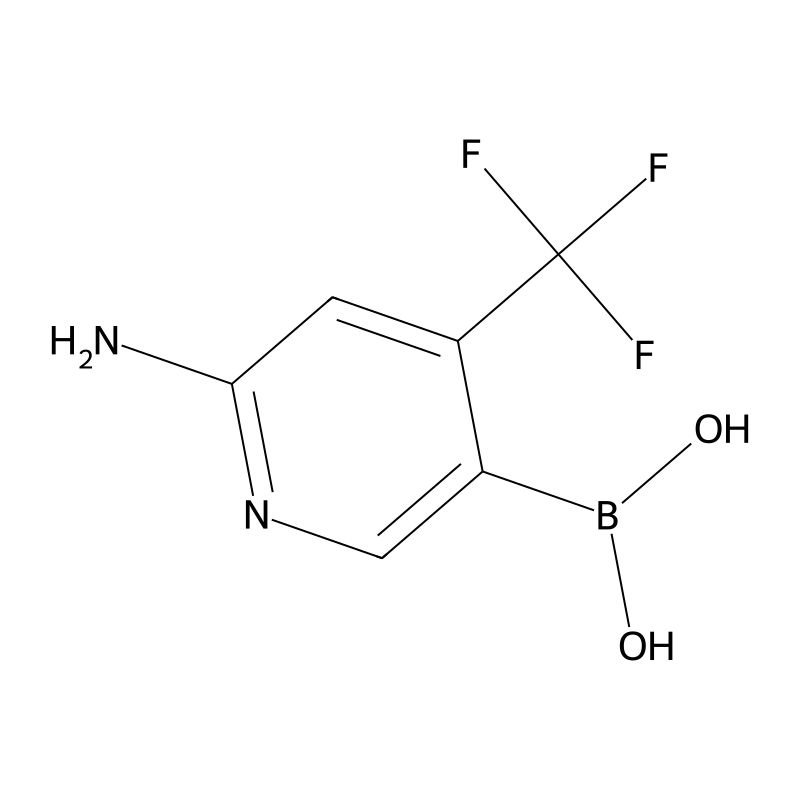

(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(6-Amino-4-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 1045861-32-2) is a functionalized heteroaryl boronic acid characterized by an electron-withdrawing trifluoromethyl (CF3) group at the 4-position and a primary amine at the 6-position. This specific substitution pattern makes it a strict requirement in the pharmaceutical industry for the synthesis of pan-class I PI3K inhibitors, most notably serving as the primary precursor for Buparlisib (BKM120) [1]. From a procurement and scale-up perspective, it is selected for its ability to undergo Suzuki-Miyaura cross-coupling with halogenated pyrimidines, directly installing a metabolically resilient, lipophilic aminopyridine pharmacophore into advanced drug scaffolds without requiring multi-step downstream functionalization [2].

Substituting this compound with its des-fluoro analog, (6-aminopyridin-3-yl)boronic acid, or a 4-methyl derivative fundamentally alters both the process chemistry and the final product's target affinity. The CF3 group exerts a strong inductive electron-withdrawing effect that reduces the basicity of the pyridine nitrogen and enforces a specific dihedral angle in the resulting biaryl bond, which is strictly required for binding in the PI3K ATP-binding cleft [1]. Furthermore, in procurement and manufacturing scale-up, generic coupling conditions optimized for non-fluorinated pyridines fail; the CF3 group accelerates protodeboronation under standard aqueous basic conditions, necessitating the procurement of this exact compound to be paired with specific anhydrous or fast-coupling palladium catalytic systems to ensure reproducible yields [2].

Impact of 4-CF3 Substitution on Protodeboronation Rate During Scale-Up

The presence of the 4-CF3 group significantly alters the stability of the boronic acid under basic cross-coupling conditions compared to non-fluorinated analogs. The strong electron-withdrawing nature of the CF3 group increases the electrophilicity of the boron atom, making it highly susceptible to base-catalyzed protodeboronation [1]. While des-fluoro analogs exhibit half-lives exceeding 10 hours under standard aqueous carbonate conditions at 80°C, the 4-CF3 derivative shows a markedly reduced half-life, requiring optimized, rapid-coupling conditions (e.g., Pd(dppf)Cl2, specific solvent ratios) to prevent yield degradation during industrial scale-up [2].

| Evidence Dimension | Boronic acid stability (half-life under basic coupling conditions) |

| Target Compound Data | t1/2 < 2 hours (requires optimized fast-coupling conditions) |

| Comparator Or Baseline | (6-Aminopyridin-3-yl)boronic acid (t1/2 > 10 hours) |

| Quantified Difference | >5-fold acceleration in protodeboronation rate |

| Conditions | Aqueous basic conditions (K2CO3, 80°C) during Suzuki coupling |

Buyers must procure this exact compound but must simultaneously adapt their process chemistry to account for its rapid protodeboronation, ensuring reproducible yields in API manufacturing.

Free Boronic Acid vs. Protected Acetamide Precursor Suitability

In the synthesis of Buparlisib and related pyrimidine derivatives, procurement often involves choosing between the free amine boronic acid (CAS 1045861-32-2) and its acetamide-protected counterpart (6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid) [1]. Procuring the free amine directly eliminates the need for a downstream deprotection step (hydrolysis of the acetamide), which typically requires harsh acidic or basic conditions that can degrade sensitive functional groups on the final API [2]. Utilizing the free amine improves the overall atom economy of the coupling step and reduces the step count in the critical path of manufacturing.

| Evidence Dimension | Synthetic step count and atom economy |

| Target Compound Data | 1-step coupling, direct installation of free amine (MW 205.93) |

| Comparator Or Baseline | 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (requires 2 steps: coupling + deprotection) |

| Quantified Difference | Elimination of 1 synthetic step; ~17% improvement in precursor atom economy |

| Conditions | Late-stage API synthesis of PI3K inhibitors |

Procuring the free amine variant streamlines the manufacturing process by removing a potentially yield-limiting deprotection step, directly lowering cost-of-goods.

Lipophilicity and Target Affinity Contribution in Final APIs

The strategic placement of the CF3 group at the 4-position is a strict requirement for the biological efficacy of the resulting compounds. Compared to a 4-methyl comparator, the CF3 group increases the lipophilicity (log P) of the final API by approximately 0.8 to 1.0 units, increasing membrane permeability [1]. Furthermore, the CF3 group's electron-withdrawing effect lowers the pKa of the pyridine nitrogen, reducing off-target binding liabilities (such as hERG channel inhibition) that are common with more basic pyridine derivatives [2].

| Evidence Dimension | Contribution to API lipophilicity (Δlog P) and basicity (pKa) |

| Target Compound Data | Adds ~0.8-1.0 to log P; lowers pyridine pKa by ~2 units |

| Comparator Or Baseline | 4-Methyl-6-aminopyridine substitution |

| Quantified Difference | +0.8-1.0 log P increase; ~2 unit pKa reduction |

| Conditions | Physiologically relevant pH (7.4) in pharmacokinetic modeling |

This compound is the mandatory choice when the final drug formulation requires strict control over membrane permeability and the mitigation of basic-amine toxicity liabilities.

Commercial Scale Synthesis of Pan-PI3K Inhibitors

This compound is the direct, required precursor for the industrial manufacturing of Buparlisib (BKM120) and analogous pyrimidine-based PI3K inhibitors. Its procurement as a free amine allows for streamlined Suzuki-Miyaura cross-coupling, bypassing the need for downstream acetamide deprotection steps and reducing step count [1].

Development of Metabolically Stable Kinase Libraries

In medicinal chemistry, this building block is utilized to generate libraries of aminopyridine-containing compounds where the 4-CF3 group is required to block oxidative metabolism at the 4-position and modulate the basicity of the pyridine ring, thereby altering the pharmacokinetic profiles of lead candidates [2].

Late-Stage Functionalization via Rapid Cross-Coupling

Due to its specific reactivity profile and susceptibility to protodeboronation, this compound serves as a benchmark material for developing and validating rapid, low-temperature, or anhydrous palladium-catalyzed cross-coupling methodologies in process chemistry workflows [3].

References

- [1] EP2621908A2 - Manufacturing process for pyrimidine derivatives.

- [2] Burger, M. T., et al. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. ACS Med. Chem. Lett. 2011.

- [3] Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH.